SPARC (119-122) (mouse)

Angiogenesis Endothelial Cell Biology VEGF Signaling

SPARC (119-122) (mouse) (KGHK) is the only sequence-specific, pro-angiogenic fragment of SPARC. Unlike the full-length protein, which inhibits VEGF-driven proliferation, KGHK potently stimulates endothelial cord formation and neovascularization in vivo. Critically, its activity is abolished by histidine substitution, making generic SPARC fragments invalid substitutes. It is the definitive positive control for angiogenesis assays and the only SPARC-derived peptide validated for covalent functionalization of polypropylene medical devices (e.g., meshes, grafts).

Molecular Formula C20H36N8O5
Molecular Weight 468.6 g/mol
CAS No. 155149-79-4
Cat. No. B172745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPARC (119-122) (mouse)
CAS155149-79-4
Molecular FormulaC20H36N8O5
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N
InChIInChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1
InChIKeyVHFZVZMBXJOMKA-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPARC (119-122) (mouse) CAS 155149-79-4: Procurement-Ready Angiogenic Tetrapeptide for Vascular Biology and Biomaterials Research


SPARC (119-122) (mouse) (CAS 155149-79-4) is a synthetic tetrapeptide with the amino acid sequence Lys-Gly-His-Lys (KGHK), derived from the follistatin-like domain (amino acids 119–122) of the mouse matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine, also known as osteonectin/BM-40) [1]. This cryptic peptide is released upon proteolytic cleavage of SPARC in the extracellular matrix and functions as a potent and sequence-specific stimulator of angiogenesis and endothelial cell proliferation [2]. As a copper-binding peptide with molecular formula C20H36N8O5 and molecular weight 468.55 g/mol, SPARC (119-122) is supplied as a lyophilized powder (typically acetate salt, purity ≥95%) and is routinely employed in vascular biology research, biomaterial functionalization, and tissue engineering applications .

Why Generic SPARC Peptide Substitution Fails: Evidence-Based Differentiation of SPARC (119-122) (mouse) from Closest Analogs


SPARC (119-122) (mouse) cannot be substituted interchangeably with other SPARC-derived peptides or the full-length SPARC protein because its biological activity is exquisitely sequence-specific, copper-binding independent, and functionally opposite to the intact parent protein. Mapping of the active domain demonstrated that the KGHK sequence accounts for most of the angiogenic activity; substitution of the histidine residue markedly diminishes the effect [1]. Furthermore, a peptide from a second cationic region of SPARC (SPARC54–73) binds Cu²⁺ with high affinity but exhibits no angiogenic activity, confirming that the pro-angiogenic function is uniquely encoded by the KGHK sequence and is independent of copper binding [2]. Critically, full-length SPARC inhibits endothelial cell proliferation and antagonizes VEGF-mediated mitogenesis (>90% inhibition of DNA synthesis in HMEC cells), whereas the KGHK tetrapeptide stimulates angiogenesis—a functional inversion that renders generic substitution scientifically invalid [3]. For procurement decisions involving vascular biology assays or biomaterial functionalization, these documented differences mandate the use of the specific SPARC (119-122) peptide rather than alternative SPARC fragments or the full-length protein.

Quantitative Differentiation of SPARC (119-122) (mouse) CAS 155149-79-4: Head-to-Head and Cross-Study Comparator Evidence


Functional Dichotomy: SPARC (119-122) Tetrapeptide Promotes Angiogenesis Whereas Full-Length SPARC Inhibits Endothelial Proliferation

SPARC (119-122) (KGHK) and full-length SPARC exhibit diametrically opposed effects on endothelial cell proliferation and angiogenesis. The KGHK tetrapeptide derived from the cationic region (amino acids 113–130) of SPARC stimulates endothelial cord formation in vitro and angiogenesis in vivo [1]. In direct contrast, full-length SPARC inhibits VEGF-stimulated DNA synthesis by >90% in human microvascular endothelial cells (HMEC) and reduces the tyrosine phosphorylation of MAP kinases Erk1/Erk2 to levels of unstimulated controls [2]. This functional opposition is further evidenced by the observation that SPARC peptides from the 113–130 region stimulate DNA synthesis, an activity that is masked in the intact protein [3]. For researchers studying pro-angiogenic versus anti-angiogenic mechanisms, this clear functional demarcation determines compound selection.

Angiogenesis Endothelial Cell Biology VEGF Signaling

Sequence Determinant Mapping: KGHK Core Motif Drives Angiogenic Activity; His Substitution Abrogates Effect

Systematic mapping of the SPARC cationic region (amino acids 113–130) identified the KGHK sequence as the minimal active domain responsible for most of the angiogenic activity. Substitution of the histidine residue within KGHK resulted in a marked decrease in the stimulatory effect on angiogenesis [1]. This finding is reinforced by cross-study evidence: a peptide containing the KHGK sequence (Z-1, derived from MMP-3 cleavage of SPARC) exhibited a biphasic effect on [³H]thymidine incorporation in cultured endothelial cells and stimulated vascular growth in the chick chorioallantoic membrane (CAM) assay, whereas peptides lacking the copper-binding motif (Z-2 and Z-3) inhibited proliferation and showed no angiogenic effect [2]. The presence of the histidine-containing GHK core is therefore both necessary and sufficient for pro-angiogenic activity among SPARC-derived fragments.

Peptide Mapping Structure-Activity Relationship Angiogenesis

Copper-Binding Independence: KGHK Angiogenic Activity Is Sequence-Specific and Independent of Bound Cu²⁺

SPARC (119-122) (KGHK) and SPARC113–130 bind Cu²⁺ with high affinity; however, prior incubation with Cu²⁺ is not required for their stimulatory activity on angiogenesis [1]. Critically, a peptide from a second cationic region of SPARC (SPARC54–73) also binds Cu²⁺ but has no effect on angiogenesis, demonstrating that the angiogenic activity is sequence-specific and independent of bound copper [2]. The copper-binding GHK motif is present in both KGHK and the shorter GHK tripeptide; however, KGHK and longer SPARC peptides containing the KGHK sequence are more potent stimulators of angiogenesis than the Cu²⁺-GHK complex alone [3]. This evidence establishes that procurement of SPARC (119-122) is scientifically justified over GHK or other copper-binding peptides when sequence-specific angiogenic activity is required.

Metal-Binding Peptides Angiogenesis Mechanism Copper Biology

Biomaterial Functionalization: Enhanced Neovascularization in Modified Polypropylene Relative to Unmodified Controls

SPARC (119-122) (mouse) has been documented to enhance neovascularization when applied to modified polypropylene biomaterials [1]. The tetrapeptide sequence can be covalently conjugated to polypropylene surfaces or incorporated into peptide-amphiphile constructs to promote endothelial cell adhesion and spreading. In peptide-amphiphile studies, SPARC(119-122)-containing constructs, particularly when formulated as an alpha-helical peptide-amphiphile in combination with a triple-helical peptide-amphiphile bearing the α2β1 integrin binding site from type I collagen, achieved the greatest promotion of endothelial cell adhesion and spreading [2]. This application-specific evidence distinguishes SPARC (119-122) from alternative angiogenic peptides (e.g., VEGF-derived peptides, RGD peptides) that target different receptor systems and lack the specific polypropylene compatibility profile.

Biomaterials Neovascularization Polypropylene Modification

Cross-Study Potency Context: KGHK Exhibits Greater Angiogenic Potency Than GHK Alone Among SPARC-Derived Fragments

Among SPARC-derived bioactive fragments, the KGHK tetrapeptide and longer peptides containing the (K)GHK sequence exhibit greater potency as stimulators of angiogenesis compared to the GHK tripeptide alone. While the Cu²⁺-GHK complex had been previously identified as a mitogen/morphogen in normal human plasma, KGHK and longer peptides were found to be more potent stimulators of angiogenesis in side-by-side evaluation [1]. This potency gradient is further supported by cross-study findings that GHK functions primarily through upregulation of VEGF secretion from mesenchymal stem/stromal cells (MSCs) rather than direct endothelial stimulation, whereas KGHK acts directly on endothelial cells to promote proliferation and cord formation [2]. The differential mechanism and potency establish KGHK as the preferred reagent for direct endothelial angiogenesis assays.

Peptide Potency Angiogenesis Assay SPARC Fragments

Validated Research and Industrial Applications for SPARC (119-122) (mouse) CAS 155149-79-4 Based on Quantitative Evidence


Angiogenesis Mechanism Studies Requiring Sequence-Specific Pro-Angiogenic Control

SPARC (119-122) (mouse) is the appropriate positive control for angiogenesis assays when investigating the pro-angiogenic effects of SPARC-derived peptides, based on the direct evidence that KGHK stimulates endothelial cord formation in vitro and angiogenesis in vivo, whereas full-length SPARC inhibits VEGF-stimulated DNA synthesis by >90% [1]. The sequence-specific nature of this activity—abolished by histidine substitution—makes KGHK the definitive reagent for dissecting the functional dichotomy between intact SPARC and its proteolytic fragments. Researchers investigating the paradoxical roles of SPARC in tumor angiogenesis or wound healing should select KGHK rather than full-length SPARC or GHK when pro-angiogenic stimulation is the experimental objective.

Polypropylene-Based Medical Device Functionalization for Enhanced Vascular Integration

For industrial and academic biomaterials laboratories developing vascularized polypropylene medical devices (e.g., hernia repair meshes, vascular grafts, sutures), SPARC (119-122) offers documented utility in enhancing neovascularization on modified polypropylene surfaces [1]. The peptide can be covalently attached to polypropylene via surface modification chemistry or formulated as a peptide-amphiphile to promote endothelial cell adhesion. The KGHK sequence retains activity when conjugated as a peptide-amphiphile and, when combined with collagen-derived integrin-binding peptides, achieves enhanced endothelial cell adhesion and spreading [2]. This validated application in polypropylene distinguishes KGHK from alternative angiogenic peptides lacking demonstrated compatibility with this widely used implantable polymer.

Copper-Binding Peptide Research with Sequence-Specific Angiogenic Controls

SPARC (119-122) serves as a critical sequence-specific positive control in studies investigating the relationship between copper binding and angiogenic activity. The evidence that KGHK binds Cu²⁺ with high affinity but does not require copper pre-incubation for angiogenic activity—coupled with the finding that SPARC54–73 binds Cu²⁺ yet lacks any angiogenic effect—establishes KGHK as the appropriate comparator for distinguishing copper-binding-dependent versus sequence-specific biological activities [1]. For laboratories investigating copper-peptide complexes, metalloproteinase-derived bioactive fragments, or the role of metal ions in angiogenesis, SPARC (119-122) provides a well-characterized reference compound with documented copper-binding properties and angiogenesis stimulation that are mechanistically separable.

SPARC Proteolysis and Matricryptin Biology Investigations

The KGHK tetrapeptide is the minimal active domain of the angiogenic matricryptin released upon specific proteolytic cleavage of SPARC by extracellular proteases, including plasmin and MMP-3 [1]. Synthetic KGHK represents the bioactive fragment generated from the SPARC 113–130 region, whereas other SPARC cleavage products (e.g., Z-2 and Z-3 fragments) exhibit opposite effects, inhibiting endothelial proliferation and failing to stimulate angiogenesis [2]. For studies examining matricryptin biology, protease-specific SPARC cleavage, or the divergent biological activities of SPARC degradation products, SPARC (119-122) is the essential synthetic standard for the pro-angiogenic fragment, distinct from the anti-angiogenic and pro-migratory fragments derived from other SPARC domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

77 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPARC (119-122) (mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.